molecular formula C24H18O2 B11513000 (3Z)-3-(acenaphthylen-1(2H)-ylidene)-5-(2,4-dimethylphenyl)furan-2(3H)-one

(3Z)-3-(acenaphthylen-1(2H)-ylidene)-5-(2,4-dimethylphenyl)furan-2(3H)-one

Cat. No.: B11513000
M. Wt: 338.4 g/mol
InChI Key: UJUZXCKZQFPEMT-MRCUWXFGSA-N
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Description

3-[(1Z)-1,2-DIHYDROACENAPHTHYLEN-1-YLIDENE]-5-(2,4-DIMETHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE is a complex organic compound with a unique structure that combines elements of acenaphthylene and dihydrofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1Z)-1,2-DIHYDROACENAPHTHYLEN-1-YLIDENE]-5-(2,4-DIMETHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE typically involves the reaction of 1,2-dihydroacenaphthylen-1-ol with 2,4-dimethylphenyl derivatives under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(1Z)-1,2-DIHYDROACENAPHTHYLEN-1-YLIDENE]-5-(2,4-DIMETHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-[(1Z)-1,2-DIHYDROACENAPHTHYLEN-1-YLIDENE]-5-(2,4-DIMETHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1Z)-1,2-DIHYDROACENAPHTHYLEN-1-YLIDENE]-5-(2,4-DIMETHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydroacenaphthylen-1-ol: Shares a similar acenaphthylene core structure.

    N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine:

Uniqueness

3-[(1Z)-1,2-DIHYDROACENAPHTHYLEN-1-YLIDENE]-5-(2,4-DIMETHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE is unique due to its combination of acenaphthylene and dihydrofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18O2

Molecular Weight

338.4 g/mol

IUPAC Name

(3Z)-3-(2H-acenaphthylen-1-ylidene)-5-(2,4-dimethylphenyl)furan-2-one

InChI

InChI=1S/C24H18O2/c1-14-9-10-18(15(2)11-14)22-13-21(24(25)26-22)20-12-17-7-3-5-16-6-4-8-19(20)23(16)17/h3-11,13H,12H2,1-2H3/b21-20-

InChI Key

UJUZXCKZQFPEMT-MRCUWXFGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=C/C(=C/3\CC4=CC=CC5=C4C3=CC=C5)/C(=O)O2)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C3CC4=CC=CC5=C4C3=CC=C5)C(=O)O2)C

Origin of Product

United States

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